molecular formula C11H10ClF3N4O2S B2967425 5-chloro-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-2-carboxamide CAS No. 1421444-14-5

5-chloro-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-2-carboxamide

Cat. No. B2967425
CAS RN: 1421444-14-5
M. Wt: 354.73
InChI Key: HFNNCQPQXZMBJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C11H10ClF3N4O2S and its molecular weight is 354.73. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

A study explored the synthesis of N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides, demonstrating significant in vitro antibacterial and antifungal activities across a range of pathogens including Escherichia coli and Staphylococcus aureus (Desai, Dodiya, & Shihora, 2011).

Antitubercular Activity

Research involving the synthesis of novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides revealed potent inhibitors of Mycobacterium tuberculosis. This suggests a potential avenue for the development of new antitubercular agents, highlighting the importance of chloro and thiophene moieties in antimycobacterial activity (Marvadi et al., 2020).

Heterocyclic Synthesis

The compound's structural features indicate potential reactivity for heterocyclic synthesis applications. For instance, benzo[b]thiophen-2-yl-hydrazonoesters were utilized to generate a variety of heterocyclic derivatives, including pyrazoles and pyrimidines, demonstrating the synthetic utility of compounds with similar structural frameworks for generating diverse heterocyclic systems (Mohareb et al., 2004).

Chemical Synthesis and Mechanistic Insights

Another study detailed the unexpected reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, leading to N-{5-(4-oxo-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]-triazin-3-yl)-1,3-triazol-2-yl}formamides. This research provides insight into the reactivity of compounds containing chloro, methyl, and triazole groups, which could be relevant for understanding the chemical behavior of the target compound (Ledenyova et al., 2018).

properties

IUPAC Name

5-chloro-N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClF3N4O2S/c1-18-9(11(13,14)15)17-19(10(18)21)5-4-16-8(20)6-2-3-7(12)22-6/h2-3H,4-5H2,1H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFNNCQPQXZMBJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CCNC(=O)C2=CC=C(S2)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClF3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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